molecular formula C10H7BrO3 B13053447 Methyl 7-bromobenzofuran-3-carboxylate

Methyl 7-bromobenzofuran-3-carboxylate

Cat. No.: B13053447
M. Wt: 255.06 g/mol
InChI Key: SCKOGNBHZWBHCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be brominated and esterified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromobenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzofuran derivatives.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include alcohol derivatives of benzofuran.

Scientific Research Applications

Methyl 7-bromobenzofuran-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-bromobenzofuran-3-carboxylate is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzofuran compounds have been shown to inhibit enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chlorobenzofuran-3-carboxylate
  • Methyl 7-iodobenzofuran-3-carboxylate
  • Ethyl 7-bromobenzofuran-3-carboxylate

Uniqueness

Methyl 7-bromobenzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds.

Properties

IUPAC Name

methyl 7-bromo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKOGNBHZWBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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